

PSB-1115: A Comparative Guide to its Purinergic Receptor Cross-Reactivity

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Compound of Interest

Compound Name: PSB-1115 potassium salt

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of PSB-1115 with other purinergic receptors. PSB-1115 is a well-characterized antagonist of the adenosine A2B receptor.[1] This document summarizes available quantitative data, details relevant experimental protocols, and illustrates key signaling pathways to offer a comprehensive overview of its selectivity profile.

Executive Summary

PSB-1115 demonstrates high selectivity for the human adenosine A2B receptor over other adenosine (P1) receptor subtypes.[1] Extensive searches for direct experimental data on the cross-reactivity of PSB-1115 with P2Y and P2X purinergic receptor subtypes have not yielded specific binding or functional assay results. The available information focuses exclusively on its interaction with adenosine receptors. Structurally, PSB-1115, a xanthine derivative, differs significantly from established antagonists of P2Y and P2X receptors, which commonly belong to classes such as suramin analogs, pyridoxal phosphate derivatives, and anthraquinone derivatives.[2][3] This structural dissimilarity suggests a low likelihood of significant cross-reactivity with P2 receptors.

Data Presentation: PSB-1115 Selectivity Profile

The following table summarizes the binding affinities of PSB-1115 for various human and rat adenosine receptor subtypes. No quantitative data is currently available in the public domain



regarding its affinity for P2Y or P2X receptors.

Table 1: Binding Affinity (Ki) of PSB-1115 for Adenosine Receptors

Receptor Subtype	Species	Ki (nM)	Reference
A2B	Human	53.4	[1]
A1	Human	> 10,000	[1]
A3	Human	> 10,000	[1]
A1	Rat	2,200	[1]
A2A	Rat	24,000	[1]
P2Y Subtypes	-	No Data Available	-
P2X Subtypes	-	No Data Available	-

Experimental Protocols

To determine the selectivity and cross-reactivity of a compound like PSB-1115, several key experiments are typically performed. The following are detailed methodologies for assays relevant to purinergic receptor research.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a ligand to a receptor.

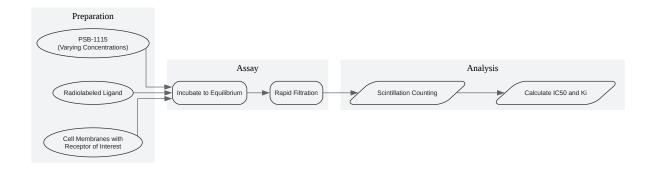
Objective: To determine the inhibitory constant (Ki) of PSB-1115 for various purinergic receptor subtypes.

Methodology:

- Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the specific human purinergic receptor subtype of interest (e.g., A2B, P2Y12, P2X1).
- Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4.



- Incubation: A fixed concentration of a specific radioligand for the receptor of interest is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (PSB-1115).
- Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
- Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Experimental Workflow for Radioligand Binding Assay.



Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition.

1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

Objective: To determine the functional antagonist activity of PSB-1115 at Gs-coupled (e.g., A2B) or Gi-coupled (e.g., P2Y12) receptors.

Methodology:

- Cell Culture: Cells expressing the target receptor are cultured in appropriate media.
- Pre-incubation: Cells are pre-incubated with various concentrations of PSB-1115.
- Stimulation:
 - For Gs-coupled receptors, cells are stimulated with a known agonist to induce cAMP production.
 - For Gi-coupled receptors, cells are first treated with forskolin to elevate basal cAMP levels, and then stimulated with an agonist to inhibit cAMP production.
- Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay.
- Data Analysis: The ability of PSB-1115 to inhibit the agonist-induced change in cAMP levels is quantified to determine its potency as an antagonist (IC50).
- 2. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To assess the antagonist activity of PSB-1115 at Gq-coupled receptors (e.g., P2Y1, P2Y2).

Methodology:



- Cell Loading: Cells expressing the target Gq-coupled receptor are loaded with a calciumsensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Pre-incubation: The loaded cells are pre-incubated with different concentrations of PSB-1115.
- Agonist Stimulation: A specific agonist for the Gq-coupled receptor is added to the cells.
- Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
- Data Analysis: The inhibitory effect of PSB-1115 on the agonist-induced calcium mobilization is analyzed to determine its antagonist potency (IC50).

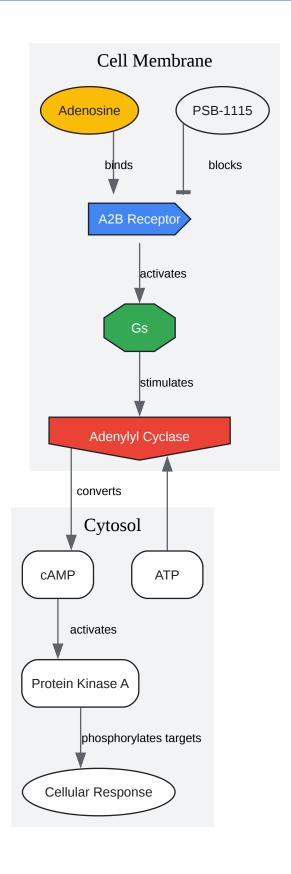
Signaling Pathways

Purinergic receptors are broadly classified into P1 (adenosine) and P2 (ATP/ADP, UTP/UDP) receptors, which in turn activate distinct signaling cascades.

Adenosine A2B Receptor Signaling

The adenosine A2B receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon activation by adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).





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Signaling Pathway of the Adenosine A2B Receptor.

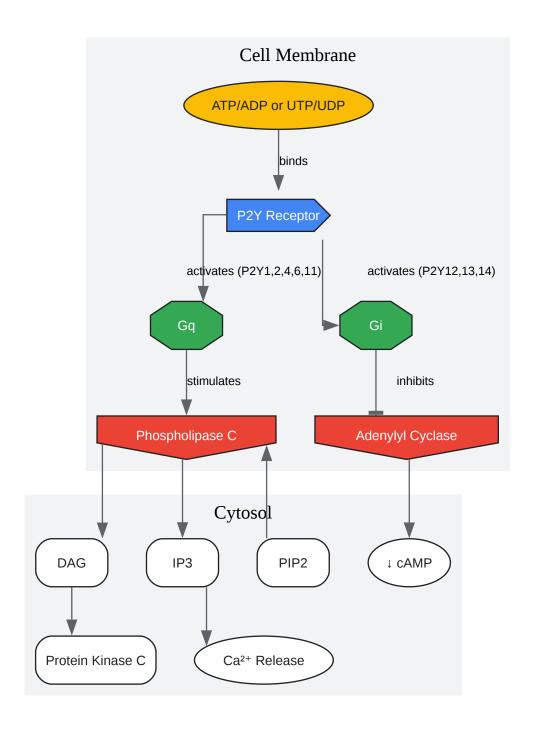


P2Y Receptor Signaling

P2Y receptors are G protein-coupled receptors that are subdivided based on their G protein coupling.

- Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
- Gi-coupled P2Y receptors (P2Y12, P2Y13, P2Y14): These receptors inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels.





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- To cite this document: BenchChem. [PSB-1115: A Comparative Guide to its Purinergic Receptor Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572539#cross-reactivity-of-psb-1115-with-other-purinergic-receptors]

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